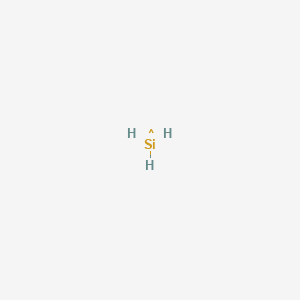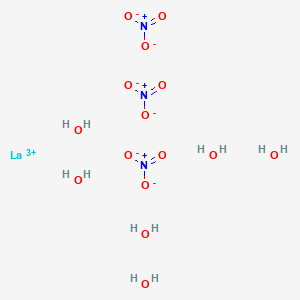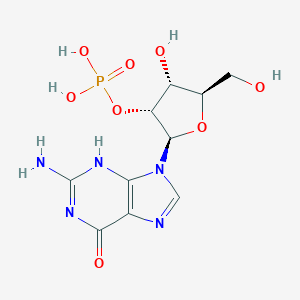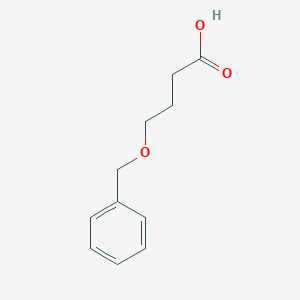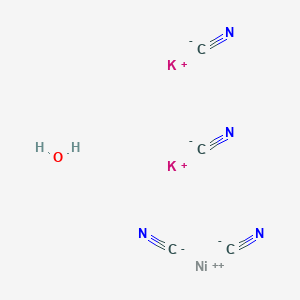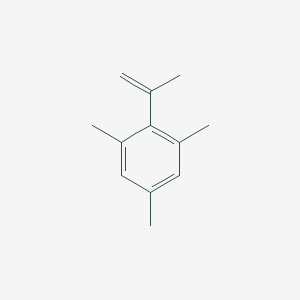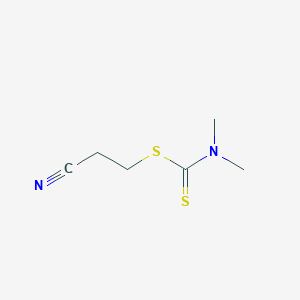
Cyanoethyl dimethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanoethyl dimethyldithiocarbamate (CEDC) is a chemical compound that is widely used in scientific research for its diverse applications. It is a yellow to brown colored powder that is soluble in water and organic solvents. CEDC is a potent chelator of heavy metals and is used for the removal of metals from wastewater. It also has anti-tumor properties and is used in cancer research.
Wirkmechanismus
The mechanism of action of Cyanoethyl dimethyldithiocarbamate is not fully understood. It is believed to act by chelating heavy metals and preventing their uptake by cells. Cyanoethyl dimethyldithiocarbamate has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. It is also thought to inhibit the activity of enzymes involved in DNA synthesis and repair.
Biochemische Und Physiologische Effekte
Cyanoethyl dimethyldithiocarbamate has been shown to have both biochemical and physiological effects. It has been shown to reduce the levels of heavy metals in the liver and kidneys of animals. Cyanoethyl dimethyldithiocarbamate has also been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species. It has been shown to reduce the levels of glutathione, an important antioxidant, in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Cyanoethyl dimethyldithiocarbamate in lab experiments include its potent chelating properties and its anti-tumor activity. It is also relatively easy to synthesize and purify. The limitations of using Cyanoethyl dimethyldithiocarbamate include its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research involving Cyanoethyl dimethyldithiocarbamate. One area of research is the development of new metal complexes for catalytic and electrochemical applications. Another area of research is the development of new anti-tumor agents based on the structure of Cyanoethyl dimethyldithiocarbamate. Additionally, research is needed to further understand the mechanism of action of Cyanoethyl dimethyldithiocarbamate and its potential toxicity.
Synthesemethoden
Cyanoethyl dimethyldithiocarbamate can be synthesized by reacting sodium dimethyldithiocarbamate with acrylonitrile in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as benzene or toluene. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Cyanoethyl dimethyldithiocarbamate has a wide range of applications in scientific research. It is used as a chelating agent for the removal of heavy metals from wastewater. Cyanoethyl dimethyldithiocarbamate is also used in cancer research as an anti-tumor agent. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Cyanoethyl dimethyldithiocarbamate is also used in the synthesis of metal complexes for catalytic and electrochemical applications.
Eigenschaften
CAS-Nummer |
10264-38-7 |
|---|---|
Produktname |
Cyanoethyl dimethyldithiocarbamate |
Molekularformel |
C6H10N2S2 |
Molekulargewicht |
174.3 g/mol |
IUPAC-Name |
2-cyanoethyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C6H10N2S2/c1-8(2)6(9)10-5-3-4-7/h3,5H2,1-2H3 |
InChI-Schlüssel |
VLYWPIYDQUBQFY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SCCC#N |
Kanonische SMILES |
CN(C)C(=S)SCCC#N |
Andere CAS-Nummern |
10264-38-7 |
Synonyme |
CEDDTC cyanoethyl dimethyldithiocarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



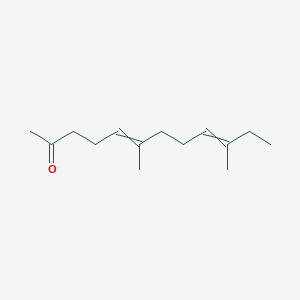
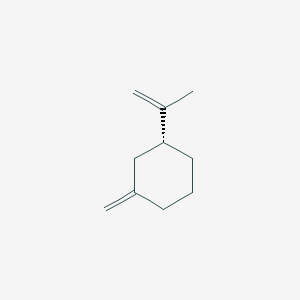
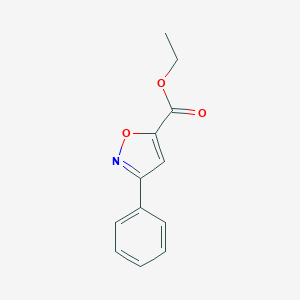
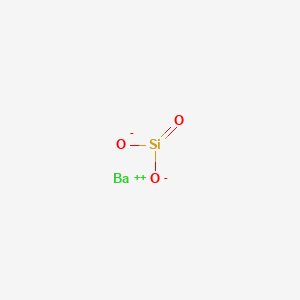
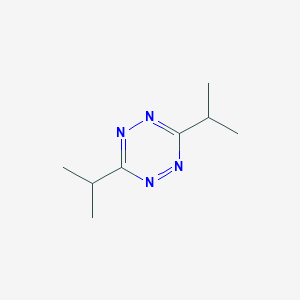
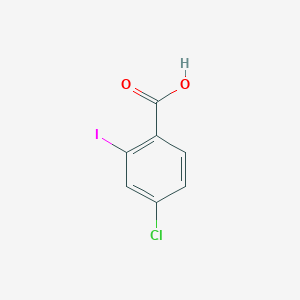
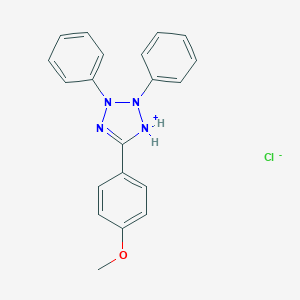
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)
